molecular formula C19H20N2OS2 B2404431 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide CAS No. 477242-88-9

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide

Cat. No. B2404431
M. Wt: 356.5
InChI Key: IJVOECMVHGVFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H20N2OS2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide involves the reaction of 3-(phenylthio)propanoic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid chloride, followed by reduction and amidation.

Starting Materials
3-(phenylthio)propanoic acid, 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid chloride, Sodium borohydride, N,N-Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: 3-(phenylthio)propanoic acid is reacted with N,N-Dimethylformamide and Hydrochloric acid to form 3-(phenylthio)propanoic acid chloride., Step 2: 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid chloride is added to the reaction mixture from step 1 and stirred for several hours to form the corresponding acid amide., Step 3: Sodium borohydride is added to the reaction mixture from step 2 to reduce the imine intermediate to the corresponding amine., Step 4: The reaction mixture is then treated with Sodium hydroxide to form the final product., Step 5: The product is extracted with Ethyl acetate and washed with Water to obtain the pure N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide.

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVOECMVHGVFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide

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